molecular formula C9H15ClN4O2 B2512234 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride CAS No. 2137567-74-7

1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride

Cat. No.: B2512234
CAS No.: 2137567-74-7
M. Wt: 246.7
InChI Key: JUNMWFUSQXPAKG-HNJRQZNRSA-N
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Description

1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H15ClN4O2 and its molecular weight is 246.7. The purity is usually 95%.
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Scientific Research Applications

1. Biological and Chemical Applications

Triazole derivatives exhibit a broad range of biological activities, attracting significant attention in medicinal chemistry. The compounds demonstrate potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral activities, among others. Their versatility is highlighted by their application in various domains, including pharmaceutical chemistry, material science, and agriculture. Notable drugs containing the 1,2,3-triazole ring, such as Rufinamide, Cefatrizine, and Tazobactam, underscore the importance of these derivatives in the market. The stability of triazole moieties to acidic and basic hydrolysis, alongside their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, positions them as a key scaffold in drug discovery. Furthermore, the eco-friendly synthesis of 1,2,3-triazoles, including the use of microwave irradiation and novel catalysts, indicates a sustainable approach in the field, aligning with current environmental considerations (Ferreira et al., 2013; Kaushik et al., 2019; de Souza et al., 2019).

2. Synthesis and Structural Modeling

The synthesis of triazole derivatives, particularly 1,2,4-triazole-containing scaffolds, is a pivotal area of research due to their presence in various pharmaceuticals and biologically significant compounds. Innovative strategies for synthesizing these scaffolds are crucial for the discovery of new drug candidates. The vast array of synthesis techniques, including copper and non-copper catalyzed routes, highlights the ongoing development in this sector. The focus on finding new, efficient methodologies for preparing these compounds is driven by the constant challenge of emerging diseases and the development of drug resistance (Nasri et al., 2021; Parchenko, 2019).

3. Industrial and Functional Applications

Triazole derivatives find extensive applications beyond the pharmaceutical realm. In agriculture, they are utilized for the production of plant protection products, including insecticides, fungicides, and plant growth regulators. In the industry, these compounds are integral in producing high-energy materials, dyes, and anti-corrosion additives. The application of triazole derivatives in creating heat-resistant polymers and products with fluorescent properties signifies their versatility and importance in various sectors (Nazarov et al., 2021; Hrimla et al., 2021).

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Triazoles have therapeutic importance and are being synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a current focus .

Properties

IUPAC Name

1-[(1S,2R)-2-aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13;/h5-6,8H,1-4,10H2,(H,14,15);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNMWFUSQXPAKG-HNJRQZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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